molecular formula C18H18F3N5OS B4822447 [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B4822447
M. Wt: 409.4 g/mol
InChI Key: QLYXQGQTTPUIEV-UHFFFAOYSA-N
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Description

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group, a thienopyrazole core, and a pyridylmethyl piperazine moiety, which collectively contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The final step involves the coupling of the pyridylmethyl piperazine moiety to the thienopyrazole core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thienopyrazole core provides structural stability. The pyridylmethyl piperazine moiety contributes to its solubility and bioavailability. Collectively, these features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, [1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups. The presence of the thienopyrazole core and the pyridylmethyl piperazine moiety provides additional chemical diversity and potential for interactions with a broader range of molecular targets. This makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5OS/c1-24-17-13(15(23-24)18(19,20)21)10-14(28-17)16(27)26-8-6-25(7-9-26)11-12-4-2-3-5-22-12/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXQGQTTPUIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE

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